Tetradec-10-enal
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Overview
Description
Tetradec-10-enal is a long-chain aldehyde with the chemical formula C14H26O. It is commonly found in various plant species, including fruits, vegetables, and herbs. This compound is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradec-10-enal can be synthesized through multiple methods. One common approach involves the oxidation of fatty alcohols or the reduction of fatty acids. For instance, the oxidation of tetradecanol using oxidizing agents like pyridinium chlorochromate can yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of tetradecanol. This process typically involves the use of catalysts such as palladium on carbon under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Tetradec-10-enal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to tetradecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to tetradecanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form secondary alcohols.
Major Products:
Oxidation: Tetradecanoic acid
Reduction: Tetradecanol
Substitution: Secondary alcohols
Scientific Research Applications
Tetradec-10-enal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: this compound is studied for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Research has shown potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma
Mechanism of Action
The mechanism of action of tetradec-10-enal involves its interaction with cellular membranes. It is known to disrupt membrane integrity, leading to increased permeability and potential cell lysis. This disruption is primarily due to its long hydrophobic chain, which integrates into the lipid bilayer, causing destabilization .
Comparison with Similar Compounds
- Tetradec-2-enal
- Tetradec-11-enal
- Tetradec-11-en-1-ol
Comparison: Tetradec-10-enal is unique due to its specific position of the double bond at the 10th carbon. This structural feature imparts distinct chemical and biological properties compared to its analogues. For instance, tetradec-2-enal and tetradec-11-enal have different positions of the double bond, which can affect their reactivity and interaction with biological systems .
Properties
IUPAC Name |
tetradec-10-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,14H,2-3,6-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJLVCZFMFSRDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCCCCCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80772031 |
Source
|
Record name | Tetradec-10-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80772031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144525-16-6 |
Source
|
Record name | Tetradec-10-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80772031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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